3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-methylsulfonyl-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S2/c1-25(22,23)11-4-2-3-9(7-11)14(19)17-15-16-12-8-10(18(20)21)5-6-13(12)24-15/h2-8H,1H3,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVCACOULDPXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Design and Strategic Considerations
Retrosynthetic Analysis
The target compound is dissected into two primary fragments:
Reaction Optimization Challenges
- Regioselective Nitration : Ensuring nitro group introduction at the 5-position of the benzo[d]thiazole ring requires precise control of reaction conditions to avoid para/meta byproducts.
- Sulfone Stability : The methylsulfonyl group’s electron-withdrawing nature necessitates mild oxidation conditions to prevent over-oxidation or decomposition.
Synthesis of 3-(Methylsulfonyl)Benzoic Acid
Sulfonation of Benzoic Acid Derivatives
Direct Sulfonation Using Methyl Sulfonyl Chloride
A modified Friedel-Crafts approach employs methyl sulfonyl chloride in the presence of AlCl₃ to introduce the sulfonyl group at the meta position. However, this method suffers from low regioselectivity (<40% yield).
Oxidation of 3-(Methylthio)Benzoic Acid
Procedure :
- Methylation : 3-Mercaptobenzoic acid is treated with methyl iodide in NaOH/ethanol, yielding 3-(methylthio)benzoic acid (85% yield).
- Oxidation : The thioether is oxidized using hydrogen peroxide (30%) in acetic acid at 60°C for 6 hours, achieving quantitative conversion to the sulfone.
Data Table 1: Oxidation Conditions and Yields
| Substrate | Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-(Methylthio)benzoic acid | H₂O₂ (30%) | 60 | 6 | 98 |
| 3-(Methylthio)benzoic acid | mCPBA | 25 | 12 | 92 |
Synthesis of 5-Nitrobenzo[d]Thiazol-2-Amine
Nitration of Benzo[d]Thiazol-2-Amine
Procedure :
Benzo[d]thiazol-2-amine is dissolved in concentrated H₂SO₄ at 0°C, followed by gradual addition of fuming HNO₃. The mixture is stirred for 2 hours, yielding 5-nitrobenzo[d]thiazol-2-amine (65% yield) with minor 4-nitro byproducts (12%).
Key Observations :
Alternative Cyclization Route
Procedure :
Amide Coupling: Formation of the Target Compound
Acid Chloride Preparation
Procedure :
3-(Methylsulfonyl)benzoic acid (1.0 equiv) is refluxed with thionyl chloride (3.0 equiv) for 2 hours. Excess thionyl chloride is removed under vacuum, yielding the acid chloride as a pale-yellow solid (95% conversion).
Coupling with 5-Nitrobenzo[d]Thiazol-2-Amine
Procedure :
The acid chloride (1.2 equiv) is added to a solution of 5-nitrobenzo[d]thiazol-2-amine (1.0 equiv) in anhydrous dichloromethane with triethylamine (2.0 equiv). The reaction is stirred at 25°C for 12 hours, followed by aqueous workup and purification via silica gel chromatography (hexane/ethyl acetate, 7:3).
Data Table 2: Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | Dichloromethane | 25 | 12 | 88 |
| Pyridine | THF | 40 | 8 | 76 |
| NaHCO₃ | DMF | 25 | 24 | 63 |
Purification and Characterization
Recrystallization and Chromatography
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzamide and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the benzamide or thiazole rings.
Scientific Research Applications
3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The target compound’s methylsulfonyl group is at the meta position (C3) of the benzamide, whereas analogues like 7b feature para-substituted sulfonyl groups. Meta substitution may sterically hinder interactions with biological targets compared to para .
- Thiazole Modifications: The 5-nitrobenzo[d]thiazole moiety in the target compound distinguishes it from pyridyl-substituted thiazoles (e.g., 7a, 7b).
- Synthesis Efficiency : Yields for EDCI/HOBt-mediated couplings (e.g., 33% for 7a ) are lower compared to alternative methods, such as benzoyl chloride-amine reactions (used in Nitazoxanide derivatives) .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: Nitro and sulfonyl groups participate in non-classical hydrogen bonds (e.g., C–H···O/N interactions), stabilizing crystal packing . The target compound’s nitro group may form stronger intermolecular bonds than chloro or pyridyl substituents.
Biological Activity
3-(Methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound notable for its unique structural features, including a benzamide core combined with a methylsulfonyl group and a nitrobenzo[d]thiazolyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
- Molecular Formula: C14H12N4O3S
- CAS Number: 955810-92-1
The structure of this compound enables it to participate in various chemical reactions, making it a versatile building block in organic synthesis and drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo redox reactions, while the benzamide moiety is capable of forming hydrogen bonds with enzymes and receptors, potentially modulating their activity. These interactions may lead to various biological effects, including anti-inflammatory and anticancer properties.
Research Findings
Recent studies have highlighted the compound's efficacy in inhibiting cancer cell proliferation and modulating inflammatory responses. For instance, it has been shown to affect the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines, indicating its potential as an anti-inflammatory agent .
Table: Summary of Biological Activities
Case Studies
- Antitumor Activity : In a study evaluating novel benzothiazole derivatives, this compound demonstrated significant inhibition of human epidermoid carcinoma (A431) and non-small cell lung carcinoma (A549) cell lines. The compound was assessed using MTT assays, flow cytometry for apoptosis, and Western blot analysis for protein expression changes .
- Inflammatory Response Modulation : In experiments involving RAW264.7 macrophages, the compound reduced the secretion of pro-inflammatory cytokines IL-6 and TNF-α. This suggests that it may have therapeutic potential in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other benzothiazole derivatives known for their pharmacological properties:
Table: Comparison with Related Compounds
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| 6-Chloro-N-(4-nitrobenzyl) | Anticancer | Significant inhibition of cancer cell lines |
| 7-Chloro-N-(2,6-dichlorophenyl) | Anticancer | Promising activity against lung cancer cells |
| N-(4-Methoxy-6-nitrobenzo[d]thiazol-2-yl) | Antimicrobial | Notable antibacterial properties |
These comparisons illustrate the diverse biological activities exhibited by benzothiazole derivatives and underscore the potential of this compound as a lead compound for further drug development.
Q & A
Q. What synthetic routes are commonly employed for preparing 3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzothiazole core. Key steps include:
- Nitration : Introducing the nitro group at the 5-position of benzothiazole using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Sulfonation : Reaction with methanesulfonyl chloride in the presence of a base (e.g., pyridine) to install the methylsulfonyl group .
- Amide Coupling : Condensation of the sulfonated benzoyl chloride with 5-nitrobenzo[d]thiazol-2-amine via Schotten-Baumann conditions (aqueous NaOH, THF) . Purity is ensured through recrystallization (methanol/water) and column chromatography (silica gel, ethyl acetate/hexane).
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and amide linkage (e.g., δ ~10–12 ppm for NH in DMSO-d₆) .
- X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., N–H···N interactions stabilizing dimers, as seen in related thiazole-amides) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 381 [M+H]⁺ for analogous compounds) .
Q. What preliminary biological screening assays are relevant for this compound?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorometric assays targeting PFOR (pyruvate:ferredoxin oxidoreductase), leveraging the amide’s interaction with enzyme active sites .
Advanced Research Questions
Q. How can conflicting spectroscopic data between synthetic batches be systematically resolved?
Methodological Answer:
- Batch Comparison : Analyze variations in reaction conditions (e.g., temperature, stoichiometry) using HPLC to track impurities .
- Advanced NMR Techniques : 2D NMR (COSY, HSQC) to distinguish regioisomers or tautomers .
- X-ray Diffraction : Resolve ambiguities in substituent positioning (e.g., nitro vs. sulfonyl group orientation) .
Q. What strategies optimize the yield of the target compound in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd/C or CuI for coupling steps to reduce side reactions .
- Solvent Optimization : Replace THF with DMF for improved amide coupling efficiency (~15% yield increase) .
- Flow Chemistry : Continuous nitration/sulfonation reduces decomposition risks compared to batch processes .
Q. How can the mechanism of action be elucidated for this compound’s bioactivity?
Methodological Answer:
- Molecular Docking : Simulate binding to PFOR (PDB ID: 1B0P) using AutoDock Vina; validate with mutagenesis studies on conserved residues (e.g., Cys/His clusters) .
- Metabolomic Profiling : LC-MS/MS to track metabolic disruption in treated microbial/cancer cells (e.g., ATP depletion, ROS accumulation) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and target enzymes .
Q. What analytical methods address discrepancies in thermal stability data?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Compare melting points across batches; heating rate (10°C/min) under N₂ .
- Thermogravimetric Analysis (TGA) : Identify decomposition steps (e.g., loss of sulfonyl group at ~250°C) .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which may alter stability in humid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
